molecular formula C12H10FI B3259686 Diphenyliodium fluoride CAS No. 322-23-6

Diphenyliodium fluoride

Cat. No.: B3259686
CAS No.: 322-23-6
M. Wt: 300.11 g/mol
InChI Key: ZCQCKDXLBKERRC-UHFFFAOYSA-M
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Description

Diphenyliodium fluoride is an organic compound with the chemical formula C12H10F. It is a white or off-white solid that is soluble in organic solvents such as alcohol and ether . This compound is widely used in organic synthesis due to its unique properties and reactivity.

Chemical Reactions Analysis

Diphenyliodium fluoride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include silver(I) oxide, hydrogen fluoride, and phenol . Major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phenol and cuprous iodide can produce iodinated phenyl compounds .

Mechanism of Action

The mechanism of action of diphenyliodium fluoride involves its ability to act as an oxidizing agent. It can facilitate the transfer of electrons in chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved in its action depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Diphenyliodium fluoride is unique compared to other similar compounds due to its specific reactivity and solubility properties. Similar compounds include diphenyliodonium iodide and other iodonium salts, which share some chemical properties but differ in their reactivity and applications . This compound’s ability to act as both an oxidizing agent and a catalyst makes it particularly valuable in various chemical processes.

Properties

IUPAC Name

diphenyliodanium;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10I.FH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQCKDXLBKERRC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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